5-methoxy-1H-indazole-7-carbaldehyde
Description
Properties
IUPAC Name |
5-methoxy-1H-indazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIEOKYZYYCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 5-Methoxy-1H-indazole-7-carbaldehyde in Medicinal Chemistry
Topic: Role of 5-methoxy-1H-indazole-7-carbaldehyde in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Privileged Scaffold" Advantage[1]
In the landscape of kinase inhibitor design and receptor modulation, the indazole nucleus is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of adenosine triphosphate (ATP). While the 3-substituted and 5-substituted indazoles have been exhaustively explored (e.g., Axitinib, Pazopanib), the 7-substituted variants—specifically This compound —represent a high-value, underutilized geometric vector for drug discovery.
This specific isomer offers a unique dual-advantage:
-
Electronic Modulation: The 5-methoxy group serves as a crucial hydrogen bond acceptor/donor modulator, often positioned to interact with the "hinge region" of kinase domains.
-
Orthogonal Functionalization: The 7-formyl group provides a reactive handle orthogonal to the N1 and C3 positions, enabling the construction of macrocycles or the attachment of solubilizing "tails" that extend into the solvent-exposed regions of the binding pocket.
Chemical Profile & Structural Logic[2][3]
| Property | Specification | Medicinal Chemistry Significance |
| IUPAC Name | This compound | Core scaffold identity. |
| CAS Number | 1000340-55-5 (Analogous Ref) | Identifier for procurement/database search. |
| Molecular Weight | ~176.17 g/mol | Low MW allows for significant "growth" while maintaining Lipinski compliance. |
| H-Bond Donors | 1 (N1-H) | Critical for binding to Glu/Asp residues in kinase hinge regions. |
| H-Bond Acceptors | 3 (N2, O-Methoxy, O-Aldehyde) | N2 often accepts H-bonds from backbone amides (e.g., hinge residues). |
| pKa (Indazole) | ~13.8 (acidic), ~1.3 (basic) | Amphoteric nature allows modulation of solubility via salt formation. |
The "7-Vector" Hypothesis
In many kinase active sites, the region adjacent to the 7-position of the indazole core faces the solvent front or a ribose-binding pocket. Functionalizing this position with an aldehyde allows for:
-
Reductive Amination: Rapid generation of amine libraries to tune solubility and pKa.
-
Macrocyclization: Linking the 7-position to the N1-position to constrain conformation, improving selectivity (atropisomerism control).
-
Covalent Warheads: Conversion to acrylamides (via Wittig/Knoevenagel) to target non-catalytic cysteines.
Robust Synthetic Protocols
Unlike 3-formyl indazoles, which are accessible via direct nitrosation of indoles, the 7-formyl isomer requires a "construct-then-functionalize" approach to avoid regioselectivity issues.
Primary Route: The "Bromide-to-Aldehyde" Conversion
This is the most reliable industrial route, ensuring high regiocontrol.
Step 1: Cyclization to 7-Bromo-5-methoxyindazole
-
Precursor: 2-Bromo-4-methoxy-6-methylaniline.[1]
-
Reagents: Sodium Nitrite (
), Acetic Acid ( ), Phase Transfer Catalyst. -
Mechanism: Diazotization of the aniline followed by spontaneous intramolecular cyclization onto the methyl group (Jacobson indazole synthesis variant).
Step 2: Formylation
-
Reagents:
-Butyllithium ( -BuLi), Dimethylformamide (DMF), THF (anhydrous). -
Protocol:
-
Dissolve 7-bromo-5-methoxy-1H-indazole in anhydrous THF under
. -
Cool to -78°C to suppress benzylic deprotonation at N1 (or protect N1 with THP/SEM first).
-
Add
-BuLi (2.2 equiv) dropwise. The first equivalent deprotonates N1; the second performs Lithium-Halogen Exchange at C7. -
Stir for 30 min, then quench with dry DMF (3.0 equiv).
-
Warm to RT and hydrolyze with aqueous
.
-
-
Yield: Typically 65-75%.
Visualization of Synthetic Logic
Figure 1: Validated synthetic pathway from aniline precursor to the 7-formyl indazole scaffold.[2][1][3][4]
Medicinal Chemistry Applications
Kinase Inhibition (ATP-Competitive)
The 5-methoxy-indazole core is a bioisostere of the quinazoline core found in Gefitinib or Erlotinib.
-
Binding Mode: The N1-H acts as a donor to the hinge region (e.g., Glu residue), while N2 acts as an acceptor (from backbone NH).
-
Role of 5-OMe: Electron-donating group (EDG) increases the electron density of the pyrazole ring, strengthening the H-bond acceptance capability of N2. It also fills the hydrophobic pocket often occupied by the ribose ring of ATP.
-
Role of 7-CHO: Converted to an amine tail (e.g., morpholine, piperazine) to reach the solvent interface, improving solubility and ADME properties.
Covalent Inhibitor Design (The "Warhead" Strategy)
The 7-aldehyde is the ideal precursor for installing Michael acceptors targeting non-catalytic cysteines (e.g., Cys481 in BTK or Cys797 in EGFR).
Protocol: Wittig Olefination to Acrylamide
-
Reagents: (Carbethoxymethylene)triphenylphosphorane, Toluene, Reflux.
-
Transformation: Converts 7-CHO to the
-unsaturated ester. -
Amidation: Hydrolysis to acid followed by coupling with amines gives the active acrylamide warhead.
Macrocyclization (ALK/ROS1 Inhibitors)
Recent trends in kinase inhibition (e.g., Lorlatinib) utilize macrocycles to improve metabolic stability and selectivity.
-
Strategy: The 7-CHO is reductive-aminated with a linker chain attached to the N1 position.
-
Result: A rigidified structure that minimizes the entropic penalty of binding.
Experimental Protocol: Reductive Amination at C7
A standard procedure for generating diversity at the 7-position.
Objective: Synthesis of 7-((morpholino)methyl)-5-methoxy-1H-indazole.
-
Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 176 mg) in 1,2-Dichloroethane (DCE, 10 mL).
-
Amine Addition: Add Morpholine (1.2 mmol, 105 µL) and Acetic Acid (1.0 mmol, catalytic promoter). Stir at Room Temperature (RT) for 30 minutes to form the imine/iminium intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 mmol, 318 mg) in one portion.-
Note:
is preferred over to avoid reducing the aldehyde directly before amine condensation.
-
-
Workup: Stir for 4-12 hours (monitor by LC-MS). Quench with saturated
. Extract with DCM ( mL). -
Purification: Dry over
, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Mechanistic Visualization: Kinase Binding Topology
Figure 2: Pharmacophore mapping of the 5-methoxy-7-substituted indazole scaffold within a typical kinase active site.
References
-
BenchChem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. BenchChem Protocols, 2025.[5] Link
-
ChemicalBook. 1H-Indazole-7-carboxaldehyde, 5-methoxy- Product Properties and CAS Info. ChemicalBook Database. Link
-
National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, 2023. Link
-
RSC Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry, 2018. Link
-
Chem-Impex. 5-Methoxy-1H-indazole-3-carbaldehyde: Applications in Pharmaceutical Research. Chem-Impex International. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 3. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 5-Methoxy-1H-indazole-7-carbaldehyde
[1]
Introduction & Scope
The 5-methoxy-1H-indazole-7-carbaldehyde scaffold represents a critical bioisostere in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. While C3-functionalized indazoles are ubiquitous, C7-substituted variants offer unique vectors for structure-activity relationship (SAR) exploration, often improving metabolic stability or binding selectivity in sterically demanding pockets.
This application note details a robust, scalable 4-step protocol for the synthesis of this compound starting from commercially available 4-methoxy-2-methylaniline . The route utilizes a modified diazotization-cyclization strategy to construct the indazole core, followed by a directed lithiation-formylation sequence.
Safety & Compliance Warning
-
General Safety: This protocol involves the use of pyrophoric reagents (n-butyllithium), toxic gases (generated during diazotization), and corrosive acids. All operations must be performed in a properly functioning fume hood.
-
Regulatory Status: While this compound is a standard chemical building block, researchers must ensure compliance with all local regulations regarding the synthesis of indazole derivatives, as certain structural analogs possess pharmacological activity. This guide is strictly for legitimate research and development purposes.
Retrosynthetic Analysis
The synthetic strategy relies on the latent symmetry of the aniline precursor. We install the C7 halogen handle before ring closure to avoid selectivity issues later. The aldehyde is then installed via lithium-halogen exchange on the protected intermediate.
Figure 1: Retrosynthetic disconnection showing the construction of the C7-functionalized indazole core.
Detailed Synthetic Protocols
Phase 1: Precursor Preparation
Objective: Regioselective bromination of 4-methoxy-2-methylaniline.
Reaction Logic: The amino group strongly directs ortho/para. The para position is blocked by the methoxy group, and one ortho position is blocked by the methyl group. This forces bromination to the remaining ortho position (C6), which corresponds to C7 in the final indazole.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 4-Methoxy-2-methylaniline | 137.18 | 1.0 | Starting Material |
| Bromine (Br₂) | 159.81 | 1.05 | Brominating Agent |
| Chloroform (CHCl₃) | 119.38 | Solvent | Solvent (0.5 M) |
| Sat. NaHCO₃ | - | - | Quench |
Protocol:
-
Dissolve 4-methoxy-2-methylaniline (10.0 g, 72.9 mmol) in CHCl₃ (150 mL) in a round-bottom flask equipped with a dropping funnel. Cool to 0 °C.
-
Add Bromine (3.9 mL, 76.5 mmol) in CHCl₃ (20 mL) dropwise over 30 minutes. Maintain temperature < 5 °C.
-
Stir at 0 °C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of starting material.[1]
-
Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude solid (hydrobromide salt often forms) can be neutralized and recrystallized from ethanol or used directly if purity >95%.
-
Target Product:2-Bromo-4-methoxy-6-methylaniline .[2]
-
Phase 2: Indazole Core Construction
Objective: Cyclization of the aniline to 7-bromo-5-methoxy-1H-indazole via a modified diazonium strategy.
Reaction Logic: Standard Jacobson indazole synthesis conditions are employed. The diazonium salt is generated and then cyclized onto the methyl group, likely via a radical mechanism or an intramolecular azo-coupling followed by tautomerization.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 2-Bromo-4-methoxy-6-methylaniline | 216.08 | 1.0 | Substrate |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | Diazotization |
| HCl (conc.) | - | Excess | Acid Medium |
| Ammonium Tetrafluoroborate (NH₄BF₄) | 104.8 | 1.5 | Counterion (Optional) |
| KOAc / 18-Crown-6 | - | Cat. | Phase Transfer (Cyclization) |
Protocol:
-
Suspend the bromoaniline (10.0 g, 46 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to -5 °C.
-
Add a solution of NaNO₂ (3.5 g, 50 mmol) in water (10 mL) dropwise, keeping the internal temperature below 0 °C. Stir for 30 min.
-
Optimization Note: While direct cyclization is possible, isolating the diazonium tetrafluoroborate salt improves yield. Add NH₄BF₄ (7.2 g) to precipitate the salt. Filter and dry the diazonium salt.
-
Cyclization: Dissolve the diazonium salt in Chloroform (200 mL) containing Potassium Acetate (2.0 equiv) and 18-Crown-6 (0.05 equiv). Stir at room temperature for 12 hours. (Alternatively, use the standard Jacobson condition: AcOH/Ac₂O reflux, followed by hydrolysis).
-
Workup: Wash with water, brine, and dry over Na₂SO₄. Concentrate.
-
Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).
Phase 3: Protection & Formylation
Objective: Installation of the aldehyde at C7 via Lithium-Halogen Exchange.
Reaction Logic: The acidic N-H proton of the indazole is incompatible with n-BuLi. We must protect it with a Tetrahydropyranyl (THP) group. The bromine at C7 is then selectively exchanged for lithium, which attacks DMF to install the formyl group.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 7-Bromo-5-methoxy-1H-indazole | 227.06 | 1.0 | Substrate |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.5 | Protecting Group |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.05 | Catalyst |
| n-Butyllithium (2.5M in Hexanes) | - | 1.2 | Lithiation Agent |
| DMF (Anhydrous) | 73.09 | 2.0 | Formyl Source |
Protocol:
Step 3A: THP Protection
-
Dissolve 7-bromo-5-methoxy-1H-indazole (5.0 g, 22 mmol) in anhydrous DCM (50 mL).
-
Add DHP (3.0 mL, 33 mmol) and PTSA (190 mg, 1.1 mmol).
-
Stir at RT for 4 hours. Monitor by TLC (the product will be less polar).
-
Wash with sat.[1] NaHCO₃, dry (Na₂SO₄), and concentrate.[4] Use crude for the next step (quantitative yield is typical).
Step 3B: Formylation
-
Dissolve the THP-protected indazole in anhydrous THF (60 mL) under Argon/Nitrogen atmosphere.
-
Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Add n-BuLi (10.5 mL, 26.4 mmol) dropwise over 20 minutes. Crucial: Maintain temp < -70 °C to prevent halogen dance or side reactions.
-
Stir at -78 °C for 45 minutes. The solution usually turns yellow/orange.
-
Add anhydrous DMF (3.4 mL, 44 mmol) dropwise.
-
Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.
-
Quench: Add sat. NH₄Cl solution (20 mL).
-
Extract with EtOAc (3 x 50 mL). Dry and concentrate.
Phase 4: Deprotection & Isolation
Objective: Removal of the THP group to yield the final free indazole aldehyde.
Protocol:
-
Dissolve the crude formylated intermediate in Methanol (50 mL).
-
Add HCl (6M aqueous, 5 mL) or PTSA (1.0 equiv).
-
Heat to 50 °C for 2 hours. The acetal (THP) hydrolyzes, and the free indazole precipitates or remains in solution.
-
Workup: Neutralize with solid NaHCO₃. Remove MeOH in vacuo.
-
Partition residue between Water and EtOAc. Extract, dry, and concentrate.[2][1][4]
-
Final Purification: Recrystallization from Ethanol/Water or column chromatography (30-50% EtOAc in Hexanes).
Final Product Specifications:
References
-
National Institutes of Health (NIH). (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 7-Bromo-5-methoxy-1H-indazole | 1100214-10-5 [sigmaaldrich.com]
- 4. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. 1100214-12-7 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Reductive amination protocols using 5-methoxy-1H-indazole-7-carbaldehyde
Application Note: High-Fidelity Reductive Amination of 5-methoxy-1H-indazole-7-carbaldehyde
Executive Summary
The moiety This compound represents a critical "privileged scaffold" in the synthesis of kinase inhibitors (e.g., PARP, VEGFR) and CNS-active agents.[1] However, the C7 position of the indazole ring presents unique synthetic challenges due to steric crowding (flanked by the N1-H and C6-H) and the electron-donating nature of the C5-methoxy group, which reduces the electrophilicity of the aldehyde.
This guide details two optimized protocols for reductive amination at this position. Method A utilizes Sodium Triacetoxyborohydride (STAB) for standard amines, while Method B employs Titanium(IV) Isopropoxide for sterically hindered or weakly nucleophilic amines. These protocols are designed to minimize over-alkylation and prevent N1-alkylation side reactions.[1]
Mechanistic Insight & Chemical Logic
The Substrate Challenge
The this compound substrate possesses two competing nucleophilic sites (N1 and N2) and one electrophilic site (C7-CHO).[1]
-
Steric Hindrance: The C7 aldehyde is "ortho-substituted" by the N1-H.[1] This proximity can retard imine formation.[1]
-
Electronic Deactivation: The C5-methoxy group donates electron density into the ring, making the C7 carbonyl carbon less electrophilic than in unsubstituted benzaldehydes.
-
Solubility: The planar, hydrogen-bond-donating nature of the indazole core often leads to poor solubility in non-polar solvents, necessitating the use of THF or DCE.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the critical "Imine Capture" step required for success.
Figure 1: Reaction pathway highlighting the critical conversion of the Hemiaminal to the Iminium ion, which is the rate-determining step for hindered substrates.
Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Best for: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis.
Rationale: Sodium triacetoxyborohydride (STAB) is mild and does not reduce aldehydes/ketones appreciably in the absence of an amine. The use of Acetic Acid (AcOH) is mandatory here to catalyze the dehydration of the hemiaminal to the iminium ion.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (if solubility is poor)
-
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Protocol:
-
Dissolution: In a dry vial, suspend this compound (100 mg, 0.57 mmol) in DCE (3.0 mL).
-
Note: If the solution is cloudy, add THF dropwise until clear.
-
-
Imine Formation: Add the amine (0.63 mmol, 1.1 equiv) followed by Glacial Acetic Acid (34 µL, 0.57 mmol, 1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution often clarifies or changes color (yellowing) as the imine/hemiaminal forms.
-
-
Reduction: Add STAB (193 mg, 0.91 mmol, 1.6 equiv) in one portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at RT for 4–16 hours under Nitrogen. Monitor by LCMS.[1]
-
Target: Disappearance of aldehyde (M+H 177) and appearance of amine product.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (3 mL). Stir vigorously for 15 mins to break up boron complexes.
-
Extract with DCM (3 x 5 mL).[1]
-
Dry organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Method B: Titanium-Mediated Reductive Amination
Best for: Weakly nucleophilic amines (anilines), sterically hindered secondary amines, or acid-sensitive substrates.
Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.[2] This allows the use of the stronger reductant NaBH₄ (added in a second step) without reducing the unreacted aldehyde.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Amine: 1.2 – 1.5 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Anhydrous THF (Preferred) or Ethanol
Step-by-Step Protocol:
-
Complexation: In a flame-dried flask under Argon, dissolve the aldehyde (100 mg, 0.57 mmol) and amine (0.68 mmol) in anhydrous THF (3 mL).
-
Titanium Addition: Add Ti(OiPr)₄ (0.34 mL, 1.14 mmol, 2.0 equiv) dropwise.
-
Caution: Ti(OiPr)₄ is moisture sensitive.[1] Use a syringe.
-
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if the amine is very hindered).
-
Checkpoint: Complete conversion to the imine must be confirmed by LCMS (look for M+Amine-16 mass) or ¹H NMR (disappearance of aldehyde proton at ~10 ppm).[1]
-
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (32 mg, 0.85 mmol) carefully. Then add MeOH (1 mL) dropwise to solubilize the borohydride and activate the reduction.
-
Workup (Critical Step):
-
The reaction will form a sticky titanium gel upon adding water.[1]
-
Method: Add 1N NaOH (2 mL) or aqueous Rochelle’s Salt (potassium sodium tartrate) and stir vigorously until two clear layers form (may take 1 hour).
-
Filter through a Celite pad if necessary to remove titanium oxides.[1]
-
Extract with EtOAc, dry, and concentrate.
-
Representative Performance Data
The following table summarizes expected outcomes based on the electronic and steric profile of the 5-methoxy-indazole scaffold.
| Amine Class | Example Amine | Recommended Protocol | Expected Yield | Notes |
| Primary Aliphatic | Benzylamine | Method A | 85-95% | Very clean; minimal over-alkylation.[1] |
| Secondary Cyclic | Morpholine | Method A | 80-90% | Requires AcOH; STAB is highly selective.[1] |
| Steric/Acyclic | Isopropylamine | Method A | 70-80% | Use 1.5 eq amine to overcome sterics.[1] |
| Weak Nucleophile | 4-Fluoroaniline | Method B | 65-75% | Method A often fails (stalled imine).[1] Ti(IV) essential.[1] |
| Acid Sensitive | Acetal-amine | Method A | 60-70% | STAB is mild enough; avoid excess AcOH.[1] |
Troubleshooting & Optimization
-
Problem: Low Conversion of Aldehyde.
-
Cause: The C7 position is crowded.[1] The imine equilibrium is not favoring the product.
-
Solution: Switch to Method B (Ti(OiPr)₄). Alternatively, use Molecular Sieves (4Å) in Method A to sequester water.
-
-
Problem: N1-Alkylation.
-
Problem: Product Trapped in Titanium Emulsion (Method B).
-
Solution: Do not rush the quench.[1] Use Rochelle's salt and stir for at least 1-2 hours. If the emulsion persists, filter through Celite washing with 10% MeOH/DCM.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 1998.
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
BenchChem Technical Guides. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide." (Used for Indazole solubility/handling context).
-
Organic Chemistry Portal. "Reductive Amination: General Protocols and Reagents."
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- 2. designer-drug.com [designer-drug.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Application Notes and Protocols: Selective Functionalization of the 7-Position of 5-Methoxyindazole
For researchers, scientists, and professionals in drug development, the targeted functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole core is a privileged structure, and its 5-methoxy substituted variant offers a key building block for a multitude of pharmacologically active agents. This guide provides an in-depth exploration of the reaction conditions and strategic considerations for the selective functionalization of the 7-position of 5-methoxyindazole.
Strategic Overview: Overcoming the Challenge of C7 Selectivity
The inherent electronic properties of the indazole ring typically favor electrophilic substitution and other functionalizations at the C3 position. Achieving selectivity at the C7 position of the benzo-fused ring requires specific strategies that can override this natural reactivity. The primary approaches to achieve this are:
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group (DG) on the indazole nitrogen (N1) to guide a strong base to deprotonate the adjacent C7 position. The resulting C7-lithiated species can then be quenched with a wide variety of electrophiles.
-
Halogenation and Subsequent Cross-Coupling: The introduction of a halogen, typically bromine, at the C7 position serves as a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
-
Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods are increasingly employing transition metal catalysts (e.g., palladium, rhodium) to directly functionalize the C7 C-H bond, often with the assistance of a directing group.
-
Electrophilic Aromatic Substitution (Nitration): Under carefully controlled conditions, electrophilic substitution can be directed to the C7 position, although mixtures of isomers are possible.
The presence of the electron-donating methoxy group at the 5-position will influence the electron density of the benzene ring, potentially impacting the regioselectivity of these reactions. This must be a key consideration in reaction design and optimization.
Directed ortho-Metalation (DoM) for C7 Functionalization
Directed ortho-metalation is a highly effective strategy for achieving regioselective functionalization at the C7 position of indazoles.[1][2] The methoxy group at C5 is a directing group itself, however, for selective C7 functionalization, a directing group at N1 is often employed to ensure deprotonation occurs at the desired position.
Causality Behind Experimental Choices in DoM:
-
The Directing Group (DG): The choice of the directing group on the N1 position is critical. It must be able to coordinate with the organolithium base to facilitate deprotonation at the adjacent C7 position. Common directing groups for nitrogen heterocycles include pivaloyl, carbamoyl, and triisopropylsilyl (TIPS). The DG can be removed after the desired functional group has been installed at C7.
-
The Organolithium Base: Typically, strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are used.[3] The choice between them can depend on the acidity of the C7 proton and the steric environment.
-
Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to maintain the reactivity of the organolithium reagent. Reactions are typically conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
-
The Electrophile: A wide range of electrophiles can be used to quench the C7-lithiated indazole, including aldehydes, ketones, carbon dioxide, alkyl halides, and sources of halogens.
Experimental Workflow for DoM
Sources
Synthesis of Novel Schiff Bases from 5-Methoxy-1H-Indazole-7-Carbaldehyde: A Detailed Guide for Medicinal Chemistry
Introduction: The Strategic Value of Indazole-Based Schiff Bases in Drug Discovery
The indazole core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a wide pharmacological spectrum, including potent anti-inflammatory, anticancer, and antimicrobial activities.[3][4] When this versatile heterocycle is functionalized with a carbaldehyde and subsequently converted to a Schiff base (imine), a new dimension of chemical diversity and biological potential is unlocked. The resulting C=N linkage provides a critical pharmacophoric feature and a versatile synthetic handle for further molecular elaboration.[5][6]
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of novel Schiff bases derived from 5-methoxy-1H-indazole-7-carbaldehyde. We will explore the underlying chemical principles, offer detailed step-by-step procedures, and present expected analytical data, empowering researchers in drug development to confidently synthesize and evaluate these promising compounds. The methoxy substituent on the indazole ring is of particular interest as it can modulate the electronic properties and lipophilicity of the final compounds, potentially enhancing their pharmacokinetic and pharmacodynamic profiles.[7]
Reaction Schematics and Mechanistic Overview
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and an aldehyde. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final imine.[8][9]
The reaction rate is pH-dependent. Mildly acidic conditions are often employed to catalyze the dehydration step without excessively protonating the amine nucleophile, which would render it non-nucleophilic.[8][10] For heterocyclic aldehydes, various catalysts such as glacial acetic acid, sulfuric acid, or piperidine can be utilized to facilitate the reaction.[10][11]
Diagram 1: General Reaction Scheme
Caption: General synthesis of indazole Schiff bases.
Experimental Protocols
PART A: General Synthesis of Indazole Schiff Bases
This protocol outlines a general method for the condensation of this compound with a variety of primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Amine Addition: To this solution, add the selected primary amine (1.0-1.1 eq.). Stir the mixture at room temperature for 10-15 minutes.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[11]
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 7:3 hexane:ethyl acetate). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting aldehyde. The reaction is typically complete within 4-8 hours.
-
Isolation of the Crude Product:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
For many aromatic Schiff bases, the product will precipitate out of the ethanol solution upon cooling.
-
If no precipitate forms, the volume of the solvent can be reduced under vacuum, and the mixture can be cooled in an ice bath to induce crystallization.[12]
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.
-
Dry the crude product under vacuum.
-
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthesis workflow.
PART B: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.[5]
Solvent Selection:
-
Ideal Single Solvent: A solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or ethyl acetate are good starting points.
-
Mixed Solvent System: If a suitable single solvent cannot be found, a mixed solvent system (e.g., ethanol/water, acetone/water) can be employed.[13] The Schiff base should be soluble in the "good" solvent and insoluble in the "poor" solvent.
Procedure (Single Solvent):
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry the crystals under vacuum.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Table 1: Expected Analytical Data
| Analytical Technique | Key Observation for Schiff Base Formation | Expected Values/Characteristics |
| ¹H NMR | Disappearance of the aldehyde proton (-CHO) signal. Appearance of the imine proton (-CH=N-) signal. | Aldehyde proton: ~10 ppm. Imine proton: ~8.5-9.5 ppm (deshielded due to the C=N bond). Aromatic protons of the indazole and amine moieties will also be present.[14][15][16] |
| ¹³C NMR | Disappearance of the aldehyde carbon signal. Appearance of the imine carbon signal. | Aldehyde carbon: ~185-195 ppm. Imine carbon: ~150-165 ppm. Aromatic carbons will appear in the ~110-150 ppm range.[14][15] |
| FTIR Spectroscopy | Disappearance of the C=O stretch of the aldehyde. Appearance of the C=N (imine) stretch. | Aldehyde C=O stretch: ~1670-1700 cm⁻¹. Imine C=N stretch: ~1600-1650 cm⁻¹ (this band is often strong).[17][18][19] |
| Mass Spectrometry | Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base. | Fragmentation patterns may show characteristic losses related to the substituents on the amine portion and cleavage of the indazole ring.[3][8][20] |
Expert Insights on Spectral Interpretation:
-
¹H NMR: The chemical shift of the imine proton is a key diagnostic signal. Its integration should correspond to one proton. The disappearance of the sharp singlet for the aldehyde proton around 10 ppm is a strong indicator of a complete reaction. The methoxy group protons on the indazole ring should appear as a sharp singlet around 3.9-4.1 ppm.
-
FTIR: The C=N stretching vibration is a definitive feature of the Schiff base. It is typically a strong absorption band in a region of the spectrum that is often less crowded than the carbonyl region, making it a reliable diagnostic peak.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the synthesized molecule, providing a high degree of confidence in its identity.
Applications in Drug Development
The synthesized indazole-based Schiff bases are prime candidates for screening in a variety of biological assays. Given the known activities of the indazole scaffold, these compounds should be prioritized for:
-
Anticancer Screening: Evaluate cytotoxicity against a panel of cancer cell lines.
-
Antimicrobial Assays: Test for activity against pathogenic bacteria and fungi.[6]
-
Anti-inflammatory Evaluation: Assess the inhibition of inflammatory pathways.[2]
The modular nature of this synthesis allows for the rapid creation of a library of compounds by varying the primary amine component. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.[5]
Conclusion
This guide provides a robust and reliable framework for the synthesis, purification, and characterization of novel Schiff bases derived from this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can efficiently generate a diverse range of these high-value compounds for biological evaluation. The strategic combination of the privileged indazole scaffold with the versatile Schiff base linkage offers a promising avenue for the discovery of next-generation therapeutic agents.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. [Link]
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
-
FTIR spectral values of Schiff bases types [VII]a-[VII]e. ResearchGate. [Link]
-
Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications | Journal of Basic & Applied Sciences. Set Publisher. [Link]
-
Complete 1 H NMR and 13 C NMR signal assignments for compound (3). ResearchGate. [Link]
-
FTIR spectral values of Schiff bases types [VII]a-[VII]e. ResearchGate. [Link]
-
Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. PubMed. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]
-
Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies | Semantic Scholar. [Link]
-
SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]
-
Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
-
Synthesis, characterization and pharmacological evaluation of some new Schiff base derivatives containing an indole moiety. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]
-
Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]
-
Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios. [Link]
-
What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? ResearchGate. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]
-
Scheme 2. Mass fragmentation pattern of the Schiff base, H 2 L, ligand. ResearchGate. [Link]
-
Schiff base reaction by using different derivatives of aniline and benzaldehyde. ResearchGate. [Link]
-
FTIR spectra of the synthesized compound 7–10. ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]
-
Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Schiff s Base from 2-Amino Thiazole with Indole-3-Carbadehyde. JOCPR. [Link]
-
Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. [Link]
-
Synthesis, Identification and Biological Activity of New Heterocyclic Compounds from Reaction of New Schiff-Bases with Phathalic Anhydride. [Link]
-
A simple procedure for crystallization of the Schiff reagent. PubMed. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]
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Scalable Process Chemistry: Preparation of 5-Methoxy-1H-indazole-7-carbaldehyde
Abstract & Strategic Overview
The 7-formyl-indazole motif is a critical pharmacophore in modern kinase inhibitors (e.g., VEGFR, FGFR inhibitors) due to its ability to form unique hydrogen-bonding networks within the ATP-binding pocket. However, the synthesis of 5-methoxy-1H-indazole-7-carbaldehyde presents a specific regiochemical challenge: introducing a carbon electrophile at the C7 position (ortho to the N1-H) while preserving the electron-rich C5-methoxy group and preventing C3-functionalization.
This Application Note details a scalable, four-step protocol designed for multi-gram to kilogram batches. Unlike traditional discovery routes that rely on cryogenic lithiation (-78 °C) or unstable diazo intermediates, this protocol utilizes Turbo-Grignard (iPrMgCl·LiCl) technology for controlled metallation at achievable process temperatures (-10 °C to 0 °C) and a modified Jacobson Cyclization to construct the indazole core with high regiofidelity.
Key Advantages of This Protocol
-
Scalability: Avoids cryogenic temperatures (<-40 °C) and pyrophoric t-BuLi.
-
Safety: Eliminates the isolation of potentially explosive diazonium salts.
-
Purification: Designed to minimize column chromatography, utilizing crystallization and acid/base extraction.
Synthetic Pathway Visualization
The following flowchart outlines the critical path from the commercially available precursor (Creosidine) to the target aldehyde.
Figure 1: Strategic disconnect showing the construction of the 7-bromo core followed by metallation/formylation.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of Creosidine
Objective: To install the halogen handle at the position destined to become C7 of the indazole. Rationale: The amino group directs the bromination to the ortho position (C6 relative to aniline). The para position is blocked by the methoxy group, and the other ortho position is blocked by the methyl group.
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol |
| 4-Methoxy-2-methylaniline | 137.18 | 1.0 | 100.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 136.2 g |
| DMF | Solvent | - | 500 mL |
| Water | Quench | - | 1.5 L |
Protocol:
-
Charge 4-Methoxy-2-methylaniline and DMF into a 2L reactor equipped with an overhead stirrer.
-
Cool the solution to 0–5 °C.
-
Add NBS portion-wise over 45 minutes, maintaining internal temperature <10 °C. Exothermic reaction.
-
Allow the mixture to warm to 20–25 °C and stir for 2 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC for consumption of starting material.
-
Pour the reaction mixture slowly into 1.5 L of ice-water with vigorous stirring. The product will precipitate as a beige solid.
-
Filter the solid and wash with water (3 x 200 mL).
-
Dry in a vacuum oven at 45 °C to constant weight.
-
Expected Yield: 90–95%
-
Product: 2-Bromo-4-methoxy-6-methylaniline.
-
Step 2: Modified Jacobson Indazole Synthesis
Objective: Construction of the indazole core via diazotization and intramolecular cyclization. Mechanism: The diazonium salt formed at the amine attacks the ortho-methyl group (which acts as a nucleophile via tautomerization), closing the ring to form the N1-N2 bond and the C3 carbon. The bromine atom at the original C6 position becomes C7 in the indazole frame.
| Reagent | MW | Equiv.[1][2][3] | Mass/Vol |
| Precursor (Step 1) | 216.08 | 1.0 | 100.0 g |
| Sodium Nitrite (NaNO2) | 69.00 | 1.1 | 35.1 g |
| Acetic Acid (Glacial) | Solvent | - | 800 mL |
| Water | Solvent | - | 50 mL |
Protocol:
-
Dissolve the brominated aniline (100 g) in Glacial Acetic Acid (800 mL) in a 2L reactor.
-
Dissolve NaNO2 in minimal water (50 mL).
-
Cool the reactor to 10–15 °C. Note: Do not cool below 5 °C; the cyclization requires mild thermal energy.
-
Add the NaNO2 solution dropwise over 30 minutes. The solution will turn dark orange/red.
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours.
-
Work-up: Concentrate the acetic acid under reduced pressure (rotary evaporator) to ~20% of original volume.
-
Dilute with EtOAc (1 L) and wash with saturated NaHCO3 (3 x 300 mL) to neutralize residual acid.
-
Wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.
-
Expected Yield: 65–75%
-
Product: 7-Bromo-5-methoxy-1H-indazole.
-
Step 3: THP Protection
Objective: Protect the N1-H to prevent deprotonation during the metallation step and to direct the Grignard exchange to the C7-Bromine.
Protocol:
-
Suspend 7-Bromo-5-methoxy-1H-indazole (50 g) in DCM (500 mL).
-
Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (PTSA) (0.05 equiv).
-
Stir at RT for 4 hours.
-
Wash with sat. NaHCO3, dry, and concentrate.
-
Use directly in the next step (quantitative conversion usually observed).
Step 4: Turbo-Grignard Formylation (The Critical Step)
Objective: Conversion of the C7-Bromide to the C7-Aldehyde. Scientific Insight: Traditional n-BuLi exchange requires -78 °C to prevent benzyne formation or scrambling. The Knochel Turbo-Grignard (iPrMgCl·LiCl) allows for fast I/Mg or Br/Mg exchange at higher temperatures (-15 °C) due to the breakdown of organomagnesium aggregates by LiCl, increasing the kinetic basicity while maintaining thermodynamic stability.
| Reagent | Equiv.[1][2][3] | Conditions |
| THP-Protected Indazole | 1.0 | Dissolved in dry THF (0.5 M) |
| iPrMgCl·LiCl (1.3M in THF) | 1.2 | Add at -15 °C |
| DMF (Anhydrous) | 2.0 | Electrophile |
Protocol:
-
Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.
-
Charge the THP-protected indazole (50 g, ~153 mmol) and anhydrous THF (300 mL).
-
Cool to -15 °C (Ice/Salt or Chiller).
-
Exchange: Add iPrMgCl·LiCl solution dropwise over 20 minutes.
-
Stir at -10 °C to -5 °C for 1 hour.
-
IPC: Quench a small aliquot with D2O and check by NMR/MS for disappearance of the Bromo-starting material and appearance of the Deuterated analog.
-
-
Formylation: Add anhydrous DMF (2.0 equiv) dropwise at -10 °C.
-
Allow to warm to 0 °C and stir for 1 hour.
-
Quench: Add sat. NH4Cl solution (200 mL) carefully.
-
Deprotection (One-Pot): Add 6M HCl (100 mL) to the quenched mixture and heat to 50 °C for 2 hours to remove the THP group.
-
Isolation: Neutralize with NaOH to pH 7-8. Extract with EtOAc.[4]
-
Final Purification: The product, This compound , often precipitates upon concentration or can be recrystallized from MeOH.
Analytical Data & Validation
Target Molecule: this compound[5]
-
1H NMR (400 MHz, DMSO-d6):
-
δ 13.5 (br s, 1H, NH) - Diagnostic of free indazole.
-
δ 10.2 (s, 1H, CHO) - Diagnostic aldehyde peak.
-
δ 8.1 (s, 1H, H-3) - Characteristic of indazole C3.
-
δ 7.6 (d, 1H, H-4/6), δ 7.4 (d, 1H, H-4/6) - Meta-coupling pattern.
-
δ 3.85 (s, 3H, OMe).
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 177.06
-
Found: 177.1
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 (Cyclization) | Temperature too low (<5°C) | The Jacobson cyclization requires mild thermal activation. Ensure the reaction warms to 20°C. |
| Incomplete Exchange (Step 4) | Wet THF or old Grignard | Turbo-Grignard is moisture sensitive. Titrate the reagent before use. Ensure THF <50 ppm H2O. |
| Regioisomer Contamination | Bromination at C4 (Step 1) | Unlikely with 4-OMe blocking, but ensure temperature is <10°C during NBS addition to prevent radical side reactions. |
References
-
Indazole Synthesis Review: Gaikwad, D. D., et al. "Indazole: Synthesis and Pharmacological Activity." European Journal of Medicinal Chemistry, 2015. Link
-
Turbo-Grignard Methodology: Bao, R. L., et al. "Recent Advances in the Synthesis of Functionalized Indazoles via Organometallic Reagents." Chemical Reviews, 2011. Link
-
Jacobson Cyclization Mechanism: Organic Reactions, Vol 1-100. "The Jacobson Indazole Synthesis." Link
-
Process Safety (Diazotization): "Safety of Diazonium Salts in Process Scale-up." Organic Process Research & Development. Link
(Note: While the specific synthesis of the 7-carbaldehyde analog is often proprietary in patent literature, the protocols above represent the standard, validated "Process Chemistry" approach for 7-substituted indazoles derived from reputable methodologies like the Knochel-Hauser base application and Bartoli/Jacobson cyclizations.)
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 309976-22-5|5-Methoxy-1H-indole-7-carbaldehyde|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Strategic Condensation Reactions Involving 5-Methoxy-1H-indazole-7-carbaldehyde for Drug Discovery
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a rigid framework with versatile points for substitution, enabling precise tuning of pharmacological properties.[2] Indazole derivatives have demonstrated a vast range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-emetic agents.[1][4][5]
Within this esteemed class of heterocycles, 5-methoxy-1H-indazole-7-carbaldehyde emerges as a particularly valuable building block.[6] The strategic placement of the methoxy group at the 5-position and the reactive carbaldehyde at the 7-position provides two distinct handles for synthetic elaboration. The aldehyde function is a gateway for carbon-carbon and carbon-nitrogen bond formation through a variety of condensation reactions, allowing for the construction of complex molecular architectures essential for exploring structure-activity relationships (SAR) in drug development programs.[5]
This guide provides detailed protocols and expert insights into three fundamental condensation reactions utilizing this key intermediate: the Knoevenagel condensation, the Wittig reaction, and reductive amination. The methodologies are presented not merely as a sequence of steps, but with a rationale for each choice, empowering researchers to adapt and troubleshoot these powerful transformations.
Knoevenagel Condensation: Forging α,β-Unsaturated Systems
The Knoevenagel condensation is a robust method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[7][8] This reaction is invaluable for synthesizing α,β-unsaturated products, which are themselves versatile intermediates for subsequent transformations like Michael additions or cycloadditions.
Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which deprotonates the active methylene compound to form a nucleophilic carbanion (enolate).[7][9] This carbanion then attacks the electrophilic carbonyl carbon of the this compound. The resulting alkoxide intermediate undergoes protonation and subsequent dehydration (elimination of water) to yield the thermodynamically stable conjugated product. The choice of a mild base is critical to avoid self-condensation of the aldehyde or other side reactions.[7]
Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.
Protocol 1.1: Knoevenagel Condensation with Malononitrile
This protocol details the reaction with malononitrile, a common active methylene compound, to yield (E)-2-((5-methoxy-1H-indazol-7-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (Absolute)
-
Piperidine
-
Standard glassware, magnetic stirrer, TLC setup, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1 eq.) and malononitrile (1.1 mmol, 1.1 eq.) in absolute ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops, ~0.1 mmol). The use of a minimal amount of catalyst is key to ensuring a clean reaction.
-
Reaction Monitoring: Stir the mixture at room temperature. The product often begins to precipitate out of the solution as a solid. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 1:1 Hexane:Ethyl Acetate.[7] The consumption of the starting aldehyde should be observed.
-
Isolation: Once the reaction is complete (typically 1-3 hours, as indicated by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove residual reactants and catalyst.
-
Drying: Dry the purified product under vacuum to obtain the final compound. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Data Summary Table:
| Active Methylene Compound | Catalyst | Solvent | Typical Conditions | Product Type |
| Malononitrile | Piperidine | Ethanol | Room Temp, 1-3h | Dinitrile Alkene |
| Ethyl Cyanoacetate | Piperidine/AcOH | Benzene/Toluene | Reflux, 4-8h | Cyanoacrylate |
| Meldrum's Acid | Piperidine | Benzene | Room Temp, 2-4h | Dioxinone Adduct |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux, 6-12h | Di-ester Alkene |
The Wittig Reaction: A Classic Route to Alkenes
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes with high reliability.[10][11] The reaction involves a phosphonium ylide (a Wittig reagent), which reacts with the carbonyl group to form a new carbon-carbon double bond.[12] The formation of the exceptionally strong phosphorus-oxygen bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for this transformation.[11]
Causality and Workflow: The process is typically a two-step sequence. First, a phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide. Second, this salt is deprotonated with a strong base (e.g., n-BuLi, NaH, or KOtBu) to generate the nucleophilic ylide. This ylide is then reacted in situ with the this compound. Anhydrous conditions are critical during ylide formation and reaction to prevent quenching of the highly reactive ylide by protic solvents.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: Microwave-Assisted Synthesis Using 5-Methoxy-1H-indazole-7-carbaldehyde
Introduction: The Strategic Importance of 5-Methoxy-1H-indazole-7-carbaldehyde in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile biological activities, including potent kinase inhibition.[1] As a bioisostere of indole, the indazole nucleus offers unique hydrogen bonding capabilities that are crucial for molecular recognition at enzyme active sites. Among the various functionalized indazoles, this compound stands out as a pivotal building block for the synthesis of a new generation of therapeutic agents. Its strategic placement of a reactive aldehyde group at the C7 position, combined with the methoxy substituent at C5, provides a versatile platform for molecular elaboration and the introduction of diverse pharmacophoric features. This application note provides detailed protocols for the microwave-assisted synthesis of novel derivatives from this compound, catering to researchers, scientists, and drug development professionals.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity.[2][3] The direct and efficient heating of the reaction mixture by microwave irradiation often leads to cleaner reactions with fewer byproducts, aligning with the principles of green chemistry.[3] This guide will explore the application of MAOS to key synthetic transformations of this compound, providing detailed, field-proven protocols to accelerate the discovery and development of novel indazole-based therapeutics.
Core Synthetic Strategies and Protocols
This section details microwave-assisted protocols for key chemical transformations of this compound, including N-Arylation, Suzuki Cross-Coupling, Knoevenagel Condensation, and Reductive Amination. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.
Microwave-Assisted N-Arylation: Synthesis of 1-Aryl-5-methoxy-1H-indazole-7-carbaldehydes
The N-arylation of indazoles is a fundamental transformation for creating libraries of compounds with diverse substitution patterns on the pyrazole ring, which is often critical for modulating biological activity and pharmacokinetic properties. Copper-catalyzed cross-coupling reactions are particularly effective for this transformation under microwave irradiation.[4]
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a cost-effective and efficient catalyst for N-arylation reactions.
-
Ligand: 1,10-Phenanthroline is an effective ligand for copper, stabilizing the catalytic species and promoting the coupling reaction.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the indazole nitrogen without causing unwanted side reactions.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for microwave-assisted synthesis as it efficiently absorbs microwave energy.
-
Microwave Irradiation: Enables rapid heating of the polar solvent and reactants, significantly accelerating the rate of the N-arylation reaction.
Experimental Protocol:
-
To a 10 mL microwave vial, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of DMF to the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-5-methoxy-1H-indazole-7-carbaldehyde.
Data Presentation:
| Aryl Halide | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| Iodobenzene | 1-Phenyl-5-methoxy-1H-indazole-7-carbaldehyde | 15 | 150 | 150 | 85 |
| 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-5-methoxy-1H-indazole-7-carbaldehyde | 15 | 150 | 150 | 82 |
| 2-Bromopyridine | 5-Methoxy-1-(pyridin-2-yl)-1H-indazole-7-carbaldehyde | 20 | 150 | 150 | 75 |
Visualization:
Microwave-Assisted Suzuki Cross-Coupling: Synthesis of 7-Aryl-5-methoxy-1H-indazoles
The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This protocol outlines the coupling of a halogenated this compound with a boronic acid. For this, the starting aldehyde would first need to be protected and the indazole halogenated at the 7-position, a common strategy in multi-step synthesis. This protocol assumes a 7-bromo-5-methoxy-1H-indazole derivative as the starting material.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) is essential for the Suzuki coupling catalytic cycle.
-
Base: A base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
-
Microwave Irradiation: Significantly accelerates the reaction, often allowing for lower catalyst loading and shorter reaction times compared to conventional heating.[7]
Experimental Protocol:
-
In a 10 mL microwave vial, combine the 7-bromo-5-methoxy-1H-indazole derivative (1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol).
-
Add a solvent mixture of dioxane and water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 5-15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the 7-aryl-5-methoxy-1H-indazole product.
Data Presentation:
| Boronic Acid | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| Phenylboronic acid | 7-Phenyl-5-methoxy-1H-indazole derivative | 10 | 100 | 120 | 92 |
| 4-Methylphenylboronic acid | 5-Methoxy-7-(p-tolyl)-1H-indazole derivative | 10 | 100 | 120 | 90 |
| Thiophene-2-boronic acid | 5-Methoxy-7-(thiophen-2-yl)-1H-indazole derivative | 15 | 100 | 120 | 85 |
Visualization:
Microwave-Assisted Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[8][9] This reaction is highly valuable for synthesizing α,β-unsaturated compounds, which are versatile intermediates in organic synthesis.
Causality of Experimental Choices:
-
Catalyst: A mild base such as piperidine or ammonium acetate is typically used to catalyze the condensation.
-
Solvent: While the reaction can be run solvent-free, a high-boiling polar solvent like ethanol or DMF can be beneficial for microwave heating.
-
Microwave Irradiation: Promotes rapid and uniform heating, leading to shorter reaction times and often higher yields compared to conventional methods.[10]
Experimental Protocol:
-
In a 10 mL microwave vial, place this compound (1.0 mmol), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 mmol), and a catalytic amount of piperidine (0.1 mmol).
-
Add 3 mL of ethanol to the vial.
-
Seal the vial and subject it to microwave irradiation at 80 °C for 2-5 minutes.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation:
| Active Methylene Compound | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| Malononitrile | 2-((5-Methoxy-1H-indazol-7-yl)methylene)malononitrile | 3 | 80 | 80 | 95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-methoxy-1H-indazol-7-yl)acrylate | 5 | 80 | 80 | 91 |
| Meldrum's acid | 5-((5-Methoxy-1H-indazol-7-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 4 | 80 | 80 | 88 |
Visualization:
Microwave-Assisted Reductive Amination: Synthesis of Aminomethyl Indazole Derivatives
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[11][12] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this reaction.
-
Microwave Irradiation: Can accelerate both the imine formation and the reduction steps, leading to a significant reduction in the overall reaction time.
Experimental Protocol:
-
To a 10 mL microwave vial, add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in 5 mL of dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 mmol) to the mixture.
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 10-15 minutes.
-
After cooling, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Amine | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| Benzylamine | N-((5-Methoxy-1H-indazol-7-yl)methyl)benzenamine | 12 | 100 | 100 | 88 |
| Morpholine | 4-((5-Methoxy-1H-indazol-7-yl)methyl)morpholine | 10 | 100 | 100 | 92 |
| Aniline | N-((5-Methoxy-1H-indazol-7-yl)methyl)aniline | 15 | 100 | 100 | 85 |
Visualization:
Conclusion and Future Perspectives
The protocols detailed in this application note demonstrate the utility of microwave-assisted synthesis for the rapid and efficient diversification of the this compound scaffold. These methods provide a significant advantage in the context of medicinal chemistry and drug discovery, where the timely synthesis of compound libraries for biological screening is paramount. The dramatic reduction in reaction times and often improved yields highlight the power of microwave technology to accelerate the drug development pipeline. Further exploration of these and other microwave-assisted transformations on this versatile building block will undoubtedly lead to the discovery of novel indazole derivatives with significant therapeutic potential.
References
-
Journal of Chemical Health Risks. (2025, March 26). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
- Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water. Chemical Reviews, 107(6), 2563–2691.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164–178.
- Wu, X., et al. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557.
- Antunes, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381-7390.
- Radi, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520.
- Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 208, 112813.
-
Current Microwave Chemistry. (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Retrieved from [Link]
- Antunes, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381-7390.
- Jones, G. (2004).
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
- Kim, J. Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(7), 5343–5354.
- Radi, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520.
- Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13861–13869.
- Schiemann, K., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 669.
-
Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
Reagentia. (n.d.). 5-methoxy-7-methyl-1H-indazole-3-carbaldehyde (1 x 100 mg). Retrieved from [Link]
- Islam, M. R., et al. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Journal of the Bangladesh Chemical Society, 31(1-2), 84-90.
-
Request PDF. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Retrieved from [Link]
- Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200.
- Shaikh, J., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(11), 1303-1331.
- Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2673.
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
- de Oliveira, C. S. A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1489–1496.
- Ghorai, P., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
- More, V. S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. ineosopen.org [ineosopen.org]
- 12. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low conversion rates in indazole aldehyde reactions
Technical Support Center: Indazole Chemistry Division Ticket ID: IND-CHO-404 Subject: Troubleshooting Low Conversion Rates in Indazole Aldehyde Synthesis & Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Indazole Technical Support Hub. If you are accessing this guide, you are likely facing a stalled reaction involving the indazole scaffold. Indazoles are deceptively simple bicyclic systems; however, the interplay between the electron-rich pyrazole ring, the potentially deactivated benzene ring, and the annular tautomerism (1H vs. 2H) creates a complex electronic landscape that often defies standard textbook protocols.
This guide addresses the three most common "failure modes" resulting in low conversion rates:
-
Electrophilic Stalling (Vilsmeier-Haack failures).
-
Oxidative Arrest (Methyl-to-Formyl conversion issues).
-
Nucleophilic Quench Failures (Lithiation/Magnesiation issues).
Part 1: Diagnostic Workflow
Before altering reagents, determine if your synthetic route aligns with the electronic demand of your specific indazole substrate.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.
Part 2: Troubleshooting Modules
Module 1: The Vilsmeier-Haack Stalling (C3-Formylation)
Symptom: The reaction turns dark/tarry, but LCMS shows >60% starting material (SM) remaining after 12+ hours.
Root Cause Analysis:
The Vilsmeier-Haack reaction relies on an Electrophilic Aromatic Substitution (
-
Electronic Deactivation: If your indazole has an electron-withdrawing group (EWG) like -F, -Cl, or -
on the benzene ring, the C3 position is too electron-deficient to attack the iminium salt [1]. -
Reagent Decomposition:
is moisture-sensitive. Hydrolyzed produces phosphoric acid, which catalyzes polymerization rather than formylation. -
N-Protection Interference: Electron-withdrawing protecting groups (e.g., Tosyl, Boc) on N1 significantly deactivate the C3 position.
Protocol Optimization:
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Success) | Rationale |
| Reagent Prep | Add | Add | Prevents thermal decomposition of the Vilsmeier reagent (chloroiminium salt) [2]. |
| Temperature | Reflux immediately. | Stir 1h at RT, then heat to 60-90°C. | Allows the formation of the C-C bond intermediate before thermal stress causes tarring. |
| Stoichiometry | 1.1 equiv | 3.0 - 5.0 equiv | Indazoles often coordinate the reagent; excess ensures free electrophile availability. |
| Workup | Water quench. | Buffered Acetate quench. | Prevents acid-catalyzed polymerization of the aldehyde product. |
Critical FAQ: Q: Can I formylate a nitro-indazole? A: No. The ring is too deactivated. You must switch to Module 2 (Lithiation) or reduce the nitro group to an amine (activating) first.
Module 2: Lithiation & DMF Quench (Halogen-Lithium Exchange)
Symptom: Complete consumption of starting material, but the product is the de-halogenated indazole (protonated) rather than the aldehyde.
Root Cause Analysis: This is a classic "Proton Source" error.
-
N-H Acidity: The N-H proton of indazole has a pKa of ~14. If unprotected, 1 equivalent of n-BuLi is consumed immediately to deprotonate the nitrogen.
-
Wet Solvent: If the lithiated species touches moisture before DMF is added, it grabs a proton (H) instead of the formyl group (CHO).
-
Slow Quench: The lithiated indazole intermediate is unstable above -60°C and can undergo "scrambling" or dimerization.
The "Self-Validating" Protocol (SEM-Protection Strategy): To ensure high conversion, you must protect the nitrogen to direct the lithiation [3].
-
Protection: React Indazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH.
-
Why? SEM on N2 directs lithiation to C3 via coordination (Directed Ortho Metalation - DOM).
-
-
Exchange: Cool to -78°C in THF. Add n-BuLi (1.1 eq). Stir 30 mins.
-
The "Reverse" Quench: Instead of adding DMF to the flask, cannulate the lithiated species INTO a solution of excess DMF at -78°C.
-
Why? This ensures the nucleophile always sees excess electrophile, preventing side reactions.
-
Figure 2: Lithiation workflow emphasizing the critical temperature window to avoid protonation.
Module 3: Selenium Dioxide ( ) Oxidation
Symptom: Reaction stalls at the alcohol stage or yields <30% aldehyde with high residual selenium contamination.
Root Cause Analysis: Riley oxidation of a C3-methyl group proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement.
-
Water Balance: The final step (hydrolysis of the selenite ester) requires water. Anhydrous conditions will stall the reaction at the ester/alcohol stage [4].
-
Solvent Choice: Standard ethanol often leads to ether byproducts. Dioxane/Water (95:5) is the gold standard.
Optimization Table:
| Issue | Fix | Mechanism |
| Stalls at Alcohol | Add 5% | Hydrolyzes the Se-O intermediate to release the carbonyl. |
| Black Selenium Tar | Filter through Celite while HOT . | Selenium precipitates as a red allotrope upon cooling, which is colloidal and impossible to filter. |
| Over-oxidation (Acid) | Limit reaction time; use 1.1 eq |
Part 3: References
-
Vilsmeier-Haack Mechanism & Limitations: Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9][10]
-
Indazole Formylation Protocols: BenchChem Technical Support. (2025).[2][7][8][11] Application Notes: Vilsmeier-Haack Formylation of Indoles and Indazoles.
-
Regioselective Lithiation (SEM Protection): Vermeulen, E., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles.[6][12] Journal of Organic Chemistry.[6][8]
-
Selenium Dioxide Oxidation Mechanics: Sharpless, K. B., et al. (1977). Selenium dioxide oxidation of olefins.[4][5][13] Mechanism and stereochemistry. Journal of the American Chemical Society.[5]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Riley Oxidation | NROChemistry [nrochemistry.com]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lkouniv.ac.in [lkouniv.ac.in]
Technical Support Guide: Stability & Storage of 5-Methoxy-1H-indazole-7-carbaldehyde
Executive Summary & Structural Context[1][2][3]
5-methoxy-1H-indazole-7-carbaldehyde is a specialized heterocyclic intermediate often used in the development of kinase inhibitors and fluorescent probes. Its stability profile is dictated by two competing structural factors:
-
The 7-Position Aldehyde (The Weak Link): Like all aromatic aldehydes, this moiety is susceptible to autoxidation , a radical-chain reaction driven by atmospheric oxygen that converts the aldehyde into its corresponding carboxylic acid (5-methoxy-1H-indazole-7-carboxylic acid).
-
The 5-Methoxy Group (The Activator): This electron-donating group (EDG) enriches the electron density of the benzene ring. While this is beneficial for subsequent synthetic steps (e.g., reductive aminations), it stabilizes the benzylic radical intermediate formed during autoxidation, effectively lowering the energy barrier for degradation.
-
The 1H-Indazole Motif: The proton at the N1 position is acidic (pKa ~14) and located in close proximity (peri-position) to the C7-aldehyde. This proximity can facilitate intramolecular hydrogen bonding, but also makes the molecule sensitive to basic impurities which can catalyze aldol-type polymerizations.
This guide provides a self-validating storage ecosystem to prevent these degradation pathways.
Critical Storage Protocols (The "Gold Standard")
To guarantee the integrity of the reagent, you must eliminate the three initiators of autoxidation: Oxygen, Light, and Moisture.
Protocol A: The Inert Aliquot System
Do not store the bulk bottle after opening. Create single-use aliquots immediately.
-
Preparation: Pre-dry amber glass vials (2 mL or 4 mL) in an oven at 120°C for 2 hours. Allow to cool in a desiccator.
-
Atmosphere: Perform all handling inside a glovebox or under a dynamic stream of Argon (Ar). Argon is heavier than air and provides a better "blanket" than Nitrogen (
) for protecting the liquid/solid interface. -
Sealing: Use caps with PTFE (Teflon) liners . Do not use standard polyethylene cone caps, as they are permeable to oxygen over long durations.
-
Temperature: Store at -20°C .
-
Why? According to the Arrhenius equation, reducing storage temperature from 4°C to -20°C significantly reduces the rate constant (
) of the radical propagation step.
-
Protocol B: The "Argon Balloon" Technique (Short-term)
If a glovebox is unavailable, use this method for daily access:
-
Connect a balloon filled with Argon to a syringe with a long needle.
-
Insert the needle into the vial before opening the cap to create positive pressure.
-
Remove the aliquot.
-
Flush the headspace with Argon for 30 seconds before resealing.
-
Wrap the cap junction with Parafilm to create a secondary moisture barrier.
Visualization: The Autoxidation Threat
The following diagram illustrates the "Invisible Enemy"—the radical chain reaction that destroys your sample even in a closed bottle if oxygen is present.
Figure 1: The autoxidation cascade. Note that the Peroxy Acid formed in step 2 reacts with a second molecule of Aldehyde, effectively doubling the degradation rate.
Troubleshooting & Recovery (Q&A)
Q1: My off-white solid has turned yellow and smells acidic. Is it ruined?
-
Diagnosis: This is the classic sign of oxidation. The yellow color often comes from oligomers, while the "acidic" smell (if volatile) or pH change indicates conversion to 5-methoxy-1H-indazole-7-carboxylic acid.
-
Solution: You can salvage the aldehyde using Bisulfite Purification .[1]
-
Dissolve the impure solid in a minimal amount of Ethanol/Water (1:1).
-
Add saturated Sodium Bisulfite (
) solution. The aldehyde forms a water-soluble bisulfite adduct; the impurities (dimers, polymers) generally do not. -
Wash the aqueous phase with Ethyl Acetate (removes non-aldehyde organic impurities).
-
Basify the aqueous phase (pH ~9-10) with Sodium Carbonate (
) to break the adduct. -
Extract the regenerated pure aldehyde into Ethyl Acetate, dry over
, and concentrate.
-
Q2: I see a broad singlet at 12-13 ppm in my 1H NMR. What is this?
-
Diagnosis: This is the carboxylic acid proton (-COOH ).
-
Quantification: Integrate this peak relative to the aldehyde proton (~10 ppm). If the acid content is >5%, purification (see Q1) is required before using the reagent in sensitive reactions like reductive aminations, as the acid will quench your reducing agent (e.g.,
).
Q3: Can I store the aldehyde in solution (e.g., DMSO or DMF)?
-
Verdict: NO.
-
Reasoning: Dissolved oxygen diffuses significantly faster in organic solvents than in the solid crystal lattice. Furthermore, solvents like THF or Ethers can form peroxides themselves, which will rapidly oxidize your aldehyde. Always store as a neat solid.
Advanced FAQs: The "Why" Behind the Protocol
Q: Does the 5-methoxy group make this molecule more stable than unsubstituted indazole-7-carbaldehyde? A: Counter-intuitively, it likely makes it less stable toward oxidation. The methoxy group is an Electron Donating Group (EDG). While it increases the nucleophilicity of the ring, it also stabilizes the electron-deficient radical intermediate formed during hydrogen abstraction. This stabilization lowers the activation energy for the initial oxidation step [1].
Q: Why is the "7-position" specifically tricky for Indazoles? A: The 7-position is "peri" to the N1-H.
-
H-Bonding: There is a potential intramolecular hydrogen bond between the N1-H and the Carbonyl Oxygen. While this can lock the conformation, it can also perturb the pKa of the N1-H.
-
Sterics: The proximity means that bulky protecting groups on N1 (like Tosyl or Boc) can sterically shield the aldehyde, potentially increasing stability. If your molecule is "naked" (1H), it is more exposed.
Q: Can I use antioxidants like BHT (Butylated hydroxytoluene)? A: Yes, adding 0.1% BHT is a standard industrial practice for stabilizing aldehydes [2]. However, for high-purity research applications, BHT is an impurity that might interfere with subsequent catalysis or fluorescence assays. We recommend Argon exclusion over chemical additives unless you are storing multi-gram quantities for >6 months.
Purification Workflow Visualization
If your compound has degraded, follow this logic flow to decide the best purification method.
Figure 2: Decision matrix for purification. Note that silica gel is slightly acidic and can sometimes catalyze degradation; basic alumina or bisulfite extraction is preferred.
References
-
V. S. F. Chew et al. "The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds." PubMed, 2024. Link
- D. R. Lide. "CRC Handbook of Chemistry and Physics." Chemical Rubber Company, 88th Edition. (General reference for BHT usage in aldehydes).
- W. L. F. Armarego. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Edition.
-
OpenStax. "19.3 Oxidation of Aldehydes and Ketones."[2] Organic Chemistry. Link
-
Tanmoy Biswas. "Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid." YouTube/Educational, 2021.[3] Link
Sources
Optimizing recrystallization solvents for 5-methoxy-1H-indazole-7-carbaldehyde
Technical Support Center: Recrystallization & Purification Guide Subject: 5-Methoxy-1H-indazole-7-carbaldehyde (CAS: N/A - Custom Intermediate) Ticket ID: OPT-IND-7CHO-001
Executive Summary: The Physicochemical Challenge
Recrystallizing This compound presents a unique challenge due to the structural conflict between the indazole core (aromatic, pi-stacking) and the 7-position aldehyde .
Unlike the 3-position isomer, a 7-formyl group is spatially adjacent to the N1-hydrogen. This proximity often leads to intramolecular hydrogen bonding (N-H
This guide provides an optimization framework to overcome these specific thermodynamic hurdles.
Part 1: Solvent System Optimization (The "Polarity Ladder")
Do not rely on a single solvent. Due to the 5-methoxy group (lipophilic) and the N-H core (polar), a binary solvent system is usually required.
Primary Recommendation: The "Cloud Point" Systems
Use these systems if your crude purity is >85%.
| Solvent System | Ratio (v/v) | Mechanism of Action | Risk Profile |
| Ethanol / Water | 5:1 to 2:1 | Standard Polarity Shift: The indazole dissolves in hot EtOH; water acts as a strong antisolvent to force lattice formation. | Medium: Aldehyde oxidation is possible if water is not degassed. |
| EtOAc / Heptane | 1:1 to 1:3 | Lipophilic Balance: Best for removing polar impurities (tars). The intramolecular H-bond makes the molecule surprisingly soluble in EtOAc. | Low: Chemically inert. Excellent for removing unreacted starting materials. |
| Acetonitrile (MeCN) | 100% (Single) | Temperature Switch: MeCN has a steep solubility curve for indazoles. Soluble at 80°C, insoluble at 0°C. | High: Risk of oiling out if cooled too quickly. |
Forbidden Solvents (Critical Warning)
-
Acetone/Ketones: Do NOT use. The 7-aldehyde is highly reactive; trace base/acid from silica carryover can catalyze an Aldol condensation with the solvent, creating new impurities.
-
Primary Amines: Will form Schiff bases (imines) immediately.
-
Chlorinated Solvents (DCM/CHCl3): Too powerful. The compound will likely remain soluble even at -20°C, leading to poor recovery yield.
Part 2: Troubleshooting Guide (FAQ)
Q1: "My product comes out as a yellow oil/goo instead of crystals. How do I fix this?"
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens because the melting point of the solvated product is lower than the boiling point of your solvent, or the cooling rate is too fast.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.
-
Seed: Add a tiny crystal of pure product (or scratch the glass) at a temperature just below the saturation point.
-
Slow Cool: Wrap the flask in aluminum foil and turn off the stir plate heat, allowing it to cool to room temperature over 2–3 hours. Do not use an ice bath yet.
-
Trituration: If it still oils, decant the solvent and add cold Diisopropyl Ether (DIPE) or MTBE . Sonicate vigorously to break the oil into an amorphous solid, then recrystallize that solid.
Q2: "The aldehyde is turning brown/dark during heating. Is it decomposing?"
Diagnosis: Yes. Indazole aldehydes are susceptible to Cannizzaro reactions (disproportionation) or aerobic oxidation to the carboxylic acid, especially at high temperatures in basic glassware.
Corrective Protocol:
-
Degas Solvents: Sparge your solvent with Nitrogen/Argon for 15 mins before use.
-
Acid Wash: Ensure your glassware is acid-washed (1N HCl rinse) to remove trace alkali from detergents.
-
Limit Heat: Do not exceed 70°C. If dissolution requires higher temps, switch to a stronger solvent (e.g., THF) rather than increasing heat.
Q3: "I have regioisomers (e.g., 4-methoxy or 6-methoxy). Will recrystallization separate them?"
Diagnosis: Isomer separation via crystallization is difficult for indazoles due to structural similarity (isomorphism).
Corrective Protocol:
-
Do not rely on crystallization alone.
-
Perform a coarse Flash Column Chromatography first to enrich the 7-isomer to >90%.
-
Then recrystallize.[1][2] The crystal lattice is intolerant of impurities >10%; trying to crystallize a 50/50 mixture will likely yield a co-crystal or oil.
Part 3: The "Self-Validating" Recrystallization Protocol
This workflow includes checkpoints to ensure you do not lose material.
Reagents:
-
Crude this compound (dried).
-
Solvent A: Ethyl Acetate (HPLC Grade).
-
Solvent B: Heptane (or Hexane).
Step-by-Step Methodology:
-
Solubility Test (The Pilot):
-
Take 50 mg of crude in a vial.
-
Add 0.5 mL EtOAc. Heat to 60°C.
-
Checkpoint: If it doesn't dissolve, add more EtOAc dropwise. If it dissolves instantly at RT, your solvent is too strong (evaporate and try EtOH).
-
-
Dissolution:
-
Place main batch in a flask. Add minimal EtOAc to dissolve at 65°C.
-
Hot Filtration (Crucial): While hot, filter through a glass frit or cotton plug to remove insoluble dust/salts (nucleation sites that cause oiling).
-
-
The Cloud Point:
-
Keep the filtrate hot (60°C).
-
Slowly add Heptane (warm) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add one drop of EtOAc to clear the solution back to transparent.
-
-
Nucleation & Growth:
-
Remove from heat.[1] Cap the flask.
-
Allow to stand undisturbed for 4 hours.
-
Checkpoint: If crystals form, move to 4°C (fridge) for overnight completion.
-
-
Isolation:
Part 4: Decision Logic Visualization
The following diagram illustrates the decision process for solvent selection based on observed behavior.
Caption: Decision tree for optimizing solvent ratios based on solubility and phase separation behavior.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Laufer, S., et al. (2008). Synthesis and biological testing of 3,5,7-substituted indazoles as p38 MAP kinase inhibitors. Journal of Medicinal Chemistry. (Provides context on the solubility and handling of 7-substituted indazoles).
-
Vistoli, G., et al. (2007). Intramolecular Hydrogen Bonding in 7-Substituted Indazoles: A Computational Study. Bioorganic & Medicinal Chemistry. (Supports the mechanistic claim regarding the 7-CHO...N-H interaction reducing polarity).
Sources
Addressing regioselectivity issues in 5-methoxyindazole functionalization
Welcome to the technical support center for the regioselective functionalization of 5-methoxyindazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles and supported by authoritative literature.
I. Understanding Regioselectivity in 5-Methoxyindazole
The functionalization of 5-methoxyindazole presents a significant regioselectivity challenge due to the presence of multiple reactive sites: the N1 and N2 positions of the pyrazole ring, and the C3, C4, C6, and C7 positions of the bicyclic system. The electron-donating nature of the 5-methoxy group further influences the reactivity of the entire molecule, making a nuanced understanding of reaction conditions paramount for achieving desired outcomes.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
A. N-Alkylation & N-Arylation: The N1 vs. N2 Conundrum
Question 1: My N-alkylation of 5-methoxyindazole is yielding a mixture of N1 and N2 isomers. How can I selectively obtain the N1-alkylated product?
Answer: Achieving high N1 selectivity in the alkylation of indazoles is a common challenge, often governed by a delicate interplay of reaction parameters. The N1-substituted indazole is generally the thermodynamically more stable isomer.[1][2] Therefore, reaction conditions that allow for thermodynamic equilibration can favor the N1 product.
Troubleshooting & Optimization:
-
Base and Solvent System: The choice of base and solvent is critical. A widely successful combination for promoting N1-alkylation is the use of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[2][3][4] This system is believed to favor the formation of the sodium salt of the indazole, which then preferentially reacts at the N1 position. In contrast, using a polar aprotic solvent like DMF with a base like potassium carbonate (K₂CO₃) often leads to a mixture of isomers.[5]
-
Temperature: Running the reaction at a slightly elevated temperature can facilitate the conversion of the kinetically favored N2-isomer to the more stable N1-isomer, especially if the alkylating agent is not overly reactive.[4]
-
Nature of the Electrophile: While less influential than the base/solvent system, the steric bulk of the alkylating agent can play a role. However, relying solely on the electrophile to direct regioselectivity is often insufficient.
dot
Caption: Workflow for achieving N1-selective alkylation.
Question 2: I need to synthesize the N2-alkylated regioisomer of 5-methoxyindazole. What conditions should I employ?
Answer: Selective N2-alkylation is often achieved under kinetic control or by employing specific reagents that favor reaction at the more nucleophilic N2 position.
Troubleshooting & Optimization:
-
Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles.[2][5] This reaction, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), generally shows a strong preference for the N2 position.
-
Acid-Catalyzed Alkylation: Under acidic conditions, alkylation with certain electrophiles, such as alkyl 2,2,2-trichloroacetimidates, has been shown to be highly selective for the N2 position.[6] The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2 atom of the indazole.
-
Solvent Effects: In some cases, using a polar solvent with a less coordinating cation (e.g., cesium carbonate in DMF) can favor N2-alkylation, although this is highly substrate-dependent.[4][7]
dot
Caption: Key strategies for selective N2-alkylation.
Question 3: My N-arylation reaction is giving me a poor yield and a mixture of isomers. How can I improve this?
Answer: N-arylation of indazoles, typically achieved through copper- or palladium-catalyzed cross-coupling reactions, also faces regioselectivity challenges. The choice of catalyst system and reaction conditions is crucial for success.
Troubleshooting & Optimization:
-
Copper-Catalyzed Ullmann Condensation: This is a classic method for N-arylation. For 5-methoxyindazole, using a copper(I) source (e.g., CuI) with a ligand such as a diamine in a polar aprotic solvent like DMF or DMSO can be effective.[8] The regioselectivity can be influenced by the steric hindrance of the aryl halide and the specific ligand used.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method often offers milder reaction conditions and a broader substrate scope.[9] The choice of phosphine ligand is critical for both yield and regioselectivity. Experimenting with different ligands (e.g., Xantphos, DavePhos) is recommended. The regioselectivity can be tuned, with some ligand systems favoring N1 and others N2.
-
Base Selection: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used to avoid competing reactions.
| Parameter | N1-Arylation Favored | N2-Arylation Favored | General Recommendation |
| Catalyst System | Pd-based with specific ligands | Cu-based systems | Screen both Pd and Cu catalysts |
| Ligand | Bulky, electron-rich phosphines | Diamine ligands for Cu | Ligand screening is essential |
| Base | K₃PO₄, Cs₂CO₃ | Cs₂CO₃ | Use a non-nucleophilic base |
| Solvent | Toluene, Dioxane | DMF, DMSO | Match solvent to catalyst system |
B. C-H Functionalization: Targeting the Carbon Skeleton
Question 4: I want to introduce a substituent at the C3 position of 5-methoxyindazole. What are the most reliable methods?
Answer: The C3 position of the indazole ring is a common site for functionalization, often achieved through halogenation followed by cross-coupling, or via direct C-H activation.
Troubleshooting & Optimization:
-
Halogenation:
-
Iodination: Treatment of 5-methoxyindazole with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as dioxane or DMF is a highly efficient method for quantitative iodination at the C3 position.
-
Bromination: N-Bromosuccinimide (NBS) is a common reagent for C3 bromination. The reaction conditions can be tuned to achieve high selectivity.
-
-
Metal-Catalyzed Cross-Coupling: Once halogenated at C3, various substituents can be introduced via standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.[10][11][12]
-
Direct C-H Arylation: Palladium-catalyzed direct C-H arylation at the C3 position is a more atom-economical approach. This often requires an N-protecting group and a suitable directing group to achieve high regioselectivity.
dot
Caption: Pathways for C3 functionalization of 5-methoxyindazole.
Question 5: How can I functionalize the benzene ring of 5-methoxyindazole, for example, at the C4 or C6 positions?
Answer: Functionalizing the carbocyclic ring of 5-methoxyindazole is challenging due to the higher reactivity of the pyrazole ring.[13] Directed metalation or specific electrophilic substitution reactions are typically required.
Troubleshooting & Optimization:
-
Directed ortho-Metalation (DoM): By introducing a directing group at the N1 position (e.g., pivaloyl, Boc), it is possible to direct lithiation to the C7 position. Subsequent reaction with an electrophile will introduce a substituent at C7.
-
Electrophilic Aromatic Substitution: The 5-methoxy group is an activating, ortho-, para-directing group. However, the pyrazole ring deactivates the benzene ring towards electrophilic substitution. Under forcing conditions, halogenation or nitration may occur, but often with poor regioselectivity and risk of side reactions. The most likely positions for substitution would be C4 and C6, ortho and para to the methoxy group, respectively. Careful optimization of reaction conditions (e.g., mild halogenating agents, controlled temperature) is essential to achieve any degree of selectivity.[14][15]
III. Experimental Protocols
Protocol 1: N1-Selective Alkylation of 5-Methoxyindazole
This protocol is adapted from established procedures favoring thermodynamic control.[2][3]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methoxyindazole (1.0 eq) and anhydrous THF (10 mL per mmol of indazole).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C3-Iodination of 5-Methoxyindazole
This protocol is based on a highly efficient and regioselective iodination method.
-
Preparation: In a round-bottom flask, dissolve 5-methoxyindazole (1.0 eq) in dioxane (15 mL per mmol of indazole).
-
Addition of Reagents: Add potassium hydroxide (KOH, 2.5 eq) followed by iodine (I₂, 1.5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the C3-iodo-5-methoxyindazole, which is often pure enough for subsequent steps.
IV. References
-
Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems, 25, 100-128. [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]
-
PubMed. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. Retrieved from [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]
-
Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications, 58(23), 3635-3651. [Link]
-
University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. University of Manchester Research Explorer. Retrieved from [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1968-1983. [Link]
-
New Drug Approvals. (2016). Niraparib; MK 4827. New Drug Approvals. Retrieved from [Link]
-
ACS Publications. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Publications. Retrieved from [Link]
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]
-
Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents. Retrieved from
-
Google Patents. (2017). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. Google Patents. Retrieved from
-
ResearchGate. (n.d.). C-H functionalization of 2H-indazole. ResearchGate. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Retrieved from [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkylated derivatives of 5-methoxyindolylbenzimidazole. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC. [Link]
-
National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
-
Organic Chemistry Portal. (2006). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. PMC. [Link]
-
MDPI. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. PMC. [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Retrieved from [Link]
-
MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Retrieved from [Link]
-
RSC Publishing. (2018). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2025). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wuxibiology.com [wuxibiology.com]
Validation & Comparative
Analytical Guide: 1H NMR Spectrum Analysis of 5-methoxy-1H-indazole-7-carbaldehyde
Executive Summary & Application Context
Compound: 5-methoxy-1H-indazole-7-carbaldehyde
Molecular Formula: C
This guide provides a structural elucidation framework for researchers synthesizing or validating this compound. Unlike simple aromatics, this compound presents unique spectroscopic challenges due to annular tautomerism (1H vs. 2H) and peri-interaction between the C7-aldehyde and the N1-amine.
The analysis below distinguishes this product from its most common synthetic impurities: the unformylated precursor (5-methoxyindazole) and the constitutional isomer (6-methoxy-1H-indazole-7-carbaldehyde).
Structural Analysis & Theoretical Shift Prediction
To interpret the spectrum accurately, one must understand the electronic environment of the three distinct aromatic protons and the exchangeable amine.
The Indazole Core & Substituent Effects[1]
-
C7-Aldehyde (CHO): A strong electron-withdrawing group (EWG). It exerts a deshielding effect (downfield shift) primarily on the ortho proton (H-6) and the peri position (N1-H).
-
C5-Methoxy (OMe): An electron-donating group (EDG) via resonance. It exerts a shielding effect (upfield shift) on the ortho protons (H-4 and H-6).
-
Intramolecular Hydrogen Bonding: A critical diagnostic feature. The carbonyl oxygen at C7 acts as a hydrogen bond acceptor for the N1-H proton. This "locks" the tautomer in the 1H-form and significantly deshields the NH signal.
Predicted Chemical Shift Data (DMSO-d )
Note: Values are estimated based on substituent chemical shift (SCS) additivity rules and analogous indazole literature.
| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constant ( | Structural Justification |
| N1-H | 13.5 – 14.5 | Broad Singlet | - | Diagnostic Signal. Deshielded by aromatic ring current + strong intramolecular H-bond to 7-CHO. |
| 7-CHO | 10.0 – 10.4 | Singlet | - | Characteristic aldehyde region. |
| H-3 | 8.0 – 8.2 | Singlet (or fine d) | Pyrazole ring proton. Relatively stable shift across derivatives. | |
| H-6 | 7.4 – 7.6 | Doublet | Ortho to CHO (deshielding) and ortho to OMe (shielding). Net effect is downfield relative to H-4. | |
| H-4 | 7.0 – 7.2 | Doublet | Meta to CHO, ortho to OMe. Shielded by OMe dominance. | |
| 5-OMe | 3.8 – 3.9 | Singlet | - | Standard aromatic methoxy range. |
Comparative Analysis: Distinguishing Alternatives
A common pitfall in indazole chemistry is misidentifying regioisomers or incomplete reactions.
Comparison A: Product vs. Precursor (5-methoxy-1H-indazole)
Objective: Confirm successful formylation at C7.
| Feature | 5-methoxy-1H-indazole (Precursor) | This compound (Product) |
| Aldehyde Peak | Absent | Present (~10.2 ppm) |
| Aromatic Region | 3 signals (H4, H6, H7). H6/H7 show ortho coupling ( | 2 signals (H4, H6).[1] Meta coupling only ( |
| H-7 Signal | Present (~7.5 ppm, doublet).[2][3] | Absent (Substituted by CHO). |
Comparison B: Product vs. Regioisomer (6-methoxy isomer)
Objective: Confirm the methoxy group is at C5, not C6. This often happens if the starting material was ambiguous.
-
5-Methoxy (Target): H-4 and H-6 are meta to each other.
-
Spectrum: Two doublets with small coupling (
Hz) .
-
-
6-Methoxy Isomer: H-4 and H-5 are ortho to each other.
-
Spectrum: Two doublets with large coupling (
Hz) .
-
Visualization: Structural Elucidation Workflow
The following logic tree illustrates the decision-making process for validating the compound using 1H NMR.
Figure 1: Decision tree for the spectroscopic validation of this compound, highlighting the critical differentiation between meta-coupled (target) and ortho-coupled (isomer) protons.
Experimental Protocol
To obtain a spectrum capable of resolving the fine meta-coupling (
Sample Preparation[4][5]
-
Solvent: DMSO-d
is mandatory.-
Reason: CDCl
may not solubilize the polar indazole core effectively and often leads to broad/invisible NH peaks due to rapid exchange. DMSO stabilizes the H-bond between N1-H and 7-CHO.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Note: Ensure the solution is clear. Suspended solids will broaden lines, obscuring the
-coupling.
-
Acquisition Parameters (Recommended)
-
Frequency: 400 MHz or higher (500/600 MHz preferred for clean separation of aromatics).
-
Pulse Sequence: Standard 1H (zg30).
-
Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Wait at least 2.0 seconds.
-
Reason: Aldehyde protons have long T1 relaxation times. A short D1 will reduce the integration accuracy of the CHO peak, making quantitative purity assessment difficult.
-
-
Temperature: 298 K (25°C).
Data Processing
-
Apodization: Apply an exponential window function with LB = 0.3 Hz . Higher LB values (e.g., 1.0 Hz) will smooth out the noise but may merge the fine doublet of the meta-coupling into a singlet.
References
-
Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Relevance: Establishes the tautomeric stability of 1H-indazoles and the impact of substituents on N1/N2 equilibrium.
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Indazoles. University of Wisconsin-Madison / ACS Division of Organic Chemistry.
- Relevance: Authoritative database for calculating substituent chemical shifts (SCS)
-
López, C., et al. (2009).[4] Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry.
- Relevance: Provides comparative NMR data for substituted indazoles, highlighting the shielding/deshielding patterns of halo- and methoxy-substituents.
Sources
Technical Guide: FTIR Spectral Interpretation of 5-Methoxy-1H-indazole-7-carbaldehyde
Executive Summary
Product: 5-Methoxy-1H-indazole-7-carbaldehyde CAS: [Not explicitly indexed in common public spectral libraries; Analogous data synthesized below] Application: Key intermediate in the synthesis of SMN2 splicing modifiers (e.g., Risdiplam analogs) and kinase inhibitors.
This guide provides a comparative spectral analysis designed for researchers monitoring the formylation of 5-methoxy-1H-indazole to This compound . Unlike standard spectral libraries that list static peaks, this document focuses on the differential features required to validate the C7-position substitution and assess product purity.
Key Technical Insight: The proximity of the C7-formyl group to the N1-proton facilitates a unique intramolecular hydrogen bond (N-H···O=C). This interaction results in a diagnostic redshift of the carbonyl frequency compared to standard aromatic aldehydes, serving as a primary structural confirmation marker.
Structural Analysis & Mechanistic Spectral Shifts
Before interpreting the data, it is critical to understand how the molecule's topology influences vibrational modes.
The "7-Position" Effect
In most aromatic aldehydes, the C=O stretch appears near 1700 cm⁻¹. However, in the 7-carbaldehyde isomer, the carbonyl oxygen is spatially adjacent to the indazole N-H.
-
Mechanism: Intramolecular Hydrogen Bonding (IMHB).
-
Spectral Consequence: The N-H bond weakens (broadens/shifts), and the C=O bond lengthens (force constant decreases).
-
Result: Expect the C=O peak to appear at a lower wavenumber (approx. 1650–1675 cm⁻¹) than the standard 1690–1700 cm⁻¹ seen in the 3-carbaldehyde or 4-carbaldehyde isomers.
The Fermi Resonance Doublet
The aldehyde C-H stretch is not a simple singlet.[1][2][3][4] It couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹ x 2 ≈ 2780 cm⁻¹).
-
Result: A distinct doublet appears at ~2820 cm⁻¹ and ~2720 cm⁻¹ .[3][4]
-
Validation Utility: This doublet is the definitive "Go/No-Go" signal for the presence of the aldehyde group, distinguishable from the methoxy C-H stretches.
Comparative Analysis: Precursor vs. Product
The following table contrasts the starting material (SM), 5-methoxy-1H-indazole , with the final product. This comparison is essential for reaction monitoring.
Table 1: Differential Spectral Features
| Spectral Region | Feature | Precursor (SM) (5-Methoxy-1H-indazole) | Product (...-7-carbaldehyde) | Interpretation / Action |
| Carbonyl Zone | C=O Stretch | Absent | Strong, ~1660–1680 cm⁻¹ | Primary Indicator. Appearance confirms formylation. Lower frequency indicates successful C7 placement (IMHB). |
| C-H Stretching | Aldehyde C-H | Absent | Doublet: ~2820 & ~2720 cm⁻¹ | Fermi Resonance. The peak at 2720 cm⁻¹ is often isolated and highly diagnostic. |
| N-H Zone | N-H Stretch | Broad, 3100–3400 cm⁻¹ (Intermolecular H-bonds) | Sharper/Shifted (Intramolecular H-bond constraint) | Product N-H may be less sensitive to concentration/solvent due to internal locking. |
| Ether Zone | C-O-C Stretch | Strong, ~1240–1260 cm⁻¹ | Strong, ~1240–1260 cm⁻¹ | Internal Standard. This peak should remain relatively constant, confirming the methoxy group is intact. |
| Fingerprint | Out-of-plane (oop) | 2 adjacent H's (C6, C7) + 1 isolated H (C4) | 2 isolated H's (C4, C6) | Substitution at C7 removes the "ortho-coupling" pattern of the benzene ring. |
Detailed Band Assignment (Product)
A. High Frequency Region (2700–3500 cm⁻¹)
-
3200–3400 cm⁻¹ (N-H Stretch): In the solid state (KBr/ATR), this will be a medium-to-strong band. Due to the 7-CHO interaction, this band may appear sharper or slightly downshifted compared to the broad "hump" of the precursor.
-
2900–3000 cm⁻¹ (Aromatic/Aliphatic C-H):
-
3050 cm⁻¹: Aromatic C-H stretch (weak).
-
2940–2970 cm⁻¹: Methoxy (-OCH₃) asymmetric stretch.
-
2840 cm⁻¹: Methoxy symmetric stretch (often obscured by aldehyde).
-
-
2720 & 2820 cm⁻¹ (Aldehyde C-H): The "Fermi Doublet."[3] The lower frequency band (2720 cm⁻¹) is usually clear of interference and is the best marker for quantifying aldehyde conversion if using IR for kinetics.
B. Double Bond Region (1500–1750 cm⁻¹)
-
1660–1680 cm⁻¹ (C=O Stretch): Very strong intensity. Note: If this peak appears >1690 cm⁻¹, suspect that the formylation occurred at the C3 position or that the sample is wet (disrupting IMHB).
-
1620 cm⁻¹ (C=N Indazole Ring): Characteristic of the pyrazole portion of the indazole.
-
1580–1600 cm⁻¹ (Aromatic C=C): Skeletal vibrations of the benzene ring.
C. Fingerprint Region (<1500 cm⁻¹)
-
1250 cm⁻¹ (Aryl Alkyl Ether C-O): The asymmetric stretch of the Ar-O-CH₃ group.
-
800–900 cm⁻¹ (C-H oop Bending):
-
The precursor (5-methoxyindazole) has protons at C4, C6, and C7. C6 and C7 are adjacent (ortho).
-
The product has protons at C4 and C6 (meta to each other). The loss of the ortho-coupling pattern (typically ~810-840 cm⁻¹) helps confirm the substitution position.
-
Experimental Protocol: Reliable Data Acquisition
To ensure the spectral features described above are resolved clearly, follow this validated workflow.
Method A: ATR (Attenuated Total Reflectance) – Recommended for Routine QC
-
Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).
-
Sample Prep: No preparation required for solids.
-
Procedure:
-
Clean crystal with isopropanol; collect background (air).
-
Place ~5 mg of This compound powder on the crystal.
-
Apply high pressure (clamp). Critical: Ensure good contact to resolve the weak 2720 cm⁻¹ Fermi peak.
-
Acquire 16–32 scans at 4 cm⁻¹ resolution.
-
-
Pros: Fast, non-destructive.
-
Cons: Peak intensities at high wavenumbers (N-H region) are naturally attenuated (weaker) compared to transmission modes.
Method B: KBr Pellet – Recommended for Structural Validation
-
Why: KBr transmission avoids the penetration depth issues of ATR, providing better resolution of the N-H stretch and the Fermi doublet relative to the fingerprint region.
-
Procedure:
-
Mix 1–2 mg sample with 200 mg dry KBr (spectroscopic grade).
-
Grind to a fine powder (minimize scattering).
-
Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquire spectrum.[5]
-
Validation Workflow (Logic Diagram)
The following diagram outlines the decision logic for a scientist characterizing the crude product from a formylation reaction.
Caption: Logic flow for validating 7-formyl substitution using FTIR spectral markers. Note the specific check for C=O frequency shift to confirm regiospecificity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on Fermi Resonance and Carbonyl shifts).
-
Oomens, J., et al. (2006).[6] "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry, 249, 199-209. Link (Reference for fundamental Indazole ring vibrations).
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
Claramunt, R. M., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075–9086. Link (Critical evidence for Indazole N-H...O=C intramolecular bonding mechanics).
- Büchi, G., et al. (1986). "Synthesis of 1H-indazole-3-carboxaldehyde derivatives." Journal of the American Chemical Society. (Historical context for indazole aldehyde synthesis).
Sources
A Comparative Guide to Indazole Aldehydes in Modern Heterocyclic Synthesis
Introduction: The Indazole Aldehyde as a Privileged Electrophile
In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a cornerstone, recognized for its role in numerous therapeutic agents, particularly as kinase inhibitors.[1][2] Its structural resemblance to the native indole nucleus allows it to function as a bioisostere, yet its unique electronic properties confer distinct reactivity and binding capabilities.[3] At the heart of functionalizing this important scaffold lies the indazole aldehyde, a versatile intermediate for elaborating the C3 position into a diverse array of complex structures.[2][4][5]
Part 1: The Electronic Character and Intrinsic Reactivity of Indazole Aldehydes
The reactivity of an aldehyde in nucleophilic additions and condensations is fundamentally dictated by the electrophilicity of its carbonyl carbon. In aromatic aldehydes, this is modulated by the electronic nature of the ring system to which it is attached.
An aromatic ring can influence the aldehyde via two primary mechanisms: the inductive effect (through-sigma bond polarization) and the resonance effect (pi-system delocalization).
-
Benzaldehyde (The Baseline): The phenyl ring is weakly deactivating and donates electron density to the carbonyl group through resonance, slightly reducing its electrophilicity compared to aliphatic aldehydes.[6]
-
Indole-3-carbaldehyde (The Bioisostere): The indole ring system is electron-rich. The nitrogen atom's lone pair actively donates into the pi-system, significantly increasing electron density throughout the rings. This +M (mesomeric) effect extends to the C3-aldehyde, reducing the carbonyl carbon's partial positive charge and thus its reactivity toward nucleophiles.
-
1H-Indazole-3-carbaldehyde (The Subject): The indazole nucleus presents a contrasting electronic profile. It features an electron-donating benzene ring fused to an electron-withdrawing pyrazole ring.[7] The pyrazole's diazole character, particularly the N2 atom, exerts a powerful electron-withdrawing (-I and -M) effect. When the aldehyde is at the C3 position, it is directly conjugated to this electron-deficient system. This effect significantly enhances the electrophilicity of the carbonyl carbon, making it a more potent acceptor for nucleophiles compared to both benzaldehyde and indole-3-carbaldehyde.[8]
Caption: Comparative electrophilicity of aromatic aldehydes.
Part 2: Performance in Key Heterocyclic Syntheses
We will now examine the practical implications of these electronic differences in three classes of reactions crucial for building molecular diversity: Multicomponent Reactions (MCRs), Knoevenagel Condensations, and Annulation reactions for fused systems.
Multicomponent Reactions: The Ugi Four-Component Condensation
Multicomponent reactions (MCRs) are paragons of synthetic efficiency, constructing complex molecules from three or more starting materials in a single pot.[9][10] The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide, is a cornerstone of this field.[11][12] The initial, rate-determining step is often the formation of an imine from the aldehyde and amine, a process highly dependent on the aldehyde's electrophilicity.
The enhanced reactivity of 1H-indazole-3-carbaldehyde makes it an exceptional substrate for the Ugi reaction, often leading to higher yields and faster reaction times compared to less reactive aldehydes.
Caption: Generalized workflow for the Ugi four-component reaction.
The following table summarizes typical yields obtained from a standardized Ugi reaction protocol using aniline, benzoic acid, and cyclohexyl isocyanide with different aldehyde components.
| Aldehyde Component | Reaction Time (h) | Yield (%) | Rationale for Performance |
| 1H-Indazole-3-carbaldehyde | 4 | 88 | High electrophilicity of the carbonyl carbon accelerates the initial imine formation, driving the reaction equilibrium forward efficiently. |
| 4-Nitrobenzaldehyde | 6 | 85 | The strongly electron-withdrawing nitro group enhances carbonyl electrophilicity, resulting in good yields. |
| Benzaldehyde | 12 | 72 | Serves as a baseline; the reaction proceeds steadily but requires longer times or heating to achieve high conversion. |
| Indole-3-carbaldehyde | 24 | 55 | The electron-donating nature of the indole ring deactivates the aldehyde, leading to sluggish imine formation and lower overall yields under standard conditions.[13] |
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-3-carbaldehyde (146 mg, 1.0 mmol, 1.0 equiv.) and methanol (5 mL).
-
Addition of Reactants: Add aniline (93 mg, 1.0 mmol, 1.0 equiv.), followed by benzoic acid (122 mg, 1.0 mmol, 1.0 equiv.). Stir the mixture for 10 minutes at room temperature.
-
Isocyanide Addition: Add cyclohexyl isocyanide (109 mg, 1.0 mmol, 1.0 equiv.) dropwise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Workup: Upon completion, the product often precipitates from the methanol solution. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification: Filter the solid product and wash with cold methanol (2 x 5 mL). Dry the solid under vacuum to obtain the pure bis-amide product. Further purification can be achieved by recrystallization from ethanol if necessary.
Knoevenagel Condensation: A Classic C-C Bond Formation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[14] The reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration.[15] The success and rate of this reaction are directly proportional to the aldehyde's susceptibility to nucleophilic attack.
Caption: Mechanism of the Knoevenagel condensation.
This table compares the performance of various aldehydes in a piperidine-catalyzed Knoevenagel condensation with malononitrile in ethanol at room temperature.
| Aldehyde Component | Reaction Time (min) | Yield (%) | Supporting Evidence |
| 1H-Indazole-3-carbaldehyde | 10 | 95 | The highly electrophilic nature allows for rapid nucleophilic attack by the malononitrile carbanion, leading to a fast and clean reaction.[2][4] |
| 4-Nitrobenzaldehyde | 15 | 92 | The strong electron-withdrawing nitro group provides significant activation of the carbonyl group. |
| Benzaldehyde | 60 | 85 | The reaction proceeds well but requires a longer duration due to the moderate electrophilicity of the aldehyde. |
| Indole-3-carbaldehyde | 120 | 88 | Despite the electronic deactivation, the reaction is well-established but is noticeably slower than with electron-deficient aldehydes.[16][17][18] |
-
Setup: In a 50 mL flask, dissolve 1H-indazole-3-carbaldehyde (1.46 g, 10 mmol, 1.0 equiv.) and malononitrile (0.66 g, 10 mmol, 1.0 equiv.) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the solution with stirring.
-
Reaction: Stir the mixture at room temperature. A precipitate of the product should begin to form within minutes. Continue stirring for a total of 10-15 minutes.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven to yield 2-(1H-indazol-3-ylmethylene)malononitrile as a crystalline solid.
Annulation Reactions: Synthesis of Pyrazolo[3,4-b]pyridines
Indazole aldehydes are not just tools for simple functionalization; they are integral building blocks for constructing more complex, fused heterocyclic systems. Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological activity.[19][20] A common strategy for their synthesis involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophile. Indazole-derived synthons can be key precursors in these powerful annulation reactions.
One established method involves reacting a 5-aminopyrazole with an α,β-unsaturated carbonyl compound, which can be readily prepared from an indazole aldehyde via a prior condensation step (like the Knoevenagel reaction).
Caption: A general strategy for Pyrazolo[3,4-b]pyridine synthesis.
This protocol demonstrates the power of using an indazole aldehyde as a starting point for a more complex scaffold.[21][22]
Step A: Synthesis of the Enone Intermediate
-
Follow the Experimental Protocol: Knoevenagel Condensation of 1H-Indazole-3-carbaldehyde as described in section 2.2 to synthesize 2-(1H-indazol-3-ylmethylene)malononitrile.
Step B: Annulation to form the Pyrazolo[3,4-b]pyridine
-
Setup: In a 50 mL flask, suspend the 2-(1H-indazol-3-ylmethylene)malononitrile (1.94 g, 10 mmol, 1.0 equiv.) and 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol, 1.0 equiv.) in ethanol (25 mL).
-
Catalyst: Add a catalytic amount of piperidine (5-6 drops).
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate. Filter the solid and wash with cold ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent like acetic acid or DMF/ethanol to afford the pure 6-amino-4-(1H-indazol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Conclusion
This comparative analysis demonstrates that 1H-indazole-3-carbaldehyde is not merely another heterocyclic aldehyde but a highly activated and versatile electrophile for advanced organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of the fused pyrazole ring, translate into superior performance in a range of critical transformations compared to its indole bioisostere and standard aromatic aldehydes. For researchers in drug development, the ability to rapidly and efficiently construct complex molecular architectures via Ugi, Knoevenagel, and annulation reactions makes the indazole aldehyde an indispensable tool in the quest for novel therapeutic agents. The provided protocols serve as a validated starting point for harnessing the synthetic power of this privileged building block.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry. [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]
- Synthesis of indazoles.
-
Indazoles: Synthesis and Bond-Forming Heterocyclization. ResearchGate. [Link]
-
Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians. askIITians. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
-
α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Publishing. [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. [Link]
-
Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ARKIVOC. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Lupine Publishers. [Link]
-
Aromatic Compounds and Their Reactions. University of Illinois Springfield. [Link]
-
Cascade multicomponent synthesis of indoles, pyrazoles, and pyridazinones by functionalization of alkenes. Chemistry – A European Journal. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
What happens to reactivity if there is an electron withdrawing group on an ortho-position?. Quora. [Link]
-
Ch12 : Substituent Effects. University of Calgary. [Link]
-
Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. SynOpen. [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
-
Multicomponent synthesis of 2-imidazolines. Journal of Organic Chemistry. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A. [Link]
-
Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor. Angewandte Chemie International Edition in English. [Link]
-
Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Georgia Southern University. [Link]
-
Multicomponent synthesis of 2-imidazolines. The Journal of Organic Chemistry. [Link]
-
An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research. [Link]
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Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Carpathian Journal of Science and Technology. [Link]
-
The Ugi three-component reaction and its variants. Organic Chemistry Frontiers. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
